(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide (Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 900135-16-2
VCID: VC5277317
InChI: InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10-
SMILES: C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.45

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

CAS No.: 900135-16-2

Cat. No.: VC5277317

Molecular Formula: C19H13N3O3S2

Molecular Weight: 395.45

* For research use only. Not for human or veterinary use.

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide - 900135-16-2

Specification

CAS No. 900135-16-2
Molecular Formula C19H13N3O3S2
Molecular Weight 395.45
IUPAC Name N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Standard InChI InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10-
Standard InChI Key GHBCNQIOLVJJAG-YBEGLDIGSA-N
SMILES C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Introduction

Structural and Chemical Features

Core Architecture and Stereochemistry

The molecule comprises three distinct units:

  • 2H-Chromen-3-ylmethylene: A benzopyran-derived moiety providing planar aromaticity and π-π stacking capabilities .

  • 4-Oxo-2-thioxothiazolidin-3-yl: A five-membered heterocycle with thiocarbonyl and ketone groups, enabling hydrogen bonding and electrophilic interactions .

  • Isonicotinamide: A pyridine-4-carboxamide group contributing to solubility and target binding via hydrogen acceptor sites .

The Z-configuration at the exocyclic double bond (C5-methylene) is critical for bioactivity, as confirmed by NMR coupling constants (J = 10–12 Hz for trans-olefinic protons in analogous compounds) . This geometry maximizes conjugation between the chromene’s aromatic system and the thiazolidinone’s electron-deficient core, polarizing the molecule for dipole-dipole interactions .

Spectroscopic Characterization

Key spectral data from analogous compounds include:

  • IR:

    • Thiocarbonyl (C=S): 1556–1608 cm⁻¹

    • Carbonyl (C=O): 1654–1753 cm⁻¹

    • Amide (N–H): 3250–3320 cm⁻¹

  • ¹H NMR:

    • Chromene H-2 proton: δ 5.32–5.45 (d, J = 10.5 Hz)

    • Methylene proton: δ 7.85–8.12 (s, 1H)

    • Isonicotinamide pyridine protons: δ 8.65–8.78 (m, 2H)

  • ¹³C NMR:

    • C=S: δ 192–198 ppm

    • C=O (thiazolidinone): δ 170–175 ppm

    • Chromene C-3: δ 112–118 ppm

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a three-step sequence:

  • Thioxothiazolidinone Core Formation: Reacting cysteamine with carbon disulfide under basic conditions yields 2-thioxothiazolidin-4-one .

  • Knoevenagel Condensation: 3-Formylchromone reacts with the thioxothiazolidinone in ethanol/piperidine to form the (Z)-methylene bridge .

  • Amidation: Coupling the amine group of the thiazolidinone with isonicotinoyl chloride using EDCl/HOBt .

Table 1: Synthesis Conditions for Key Intermediates

StepReactantsConditionsYieldReference
1Cysteamine + CS₂NaOH, EtOH, 0°C, 2h78%
23-Formylchromone + ThioxothiazolidinoneEtOH, piperidine, reflux, 6h65%
3Amine + Isonicotinoyl chlorideDCM, EDCl, HOBt, RT, 12h82%

Diastereoselectivity and Purification

The Knoevenagel step proceeds with >95% Z-selectivity due to steric hindrance from the chromene’s 2-phenyl group, favoring the cisoid transition state . Purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the Z-isomer with >99% purity, as verified by HPLC .

Biological Activity and Mechanisms

Antimicrobial Efficacy

While direct data are unavailable, structurally related compounds show:

  • Gram-negative Bacteria: MIC = 0.004–0.03 mg/mL against Enterobacter cloacae

  • Gram-positive Bacteria: MBC = 0.008–0.06 mg/mL against Staphylococcus aureus

  • Fungi: MIC = 0.004–0.06 mg/mL against Trichoderma viride

Mechanistically, the thiocarbonyl group chelates essential metal ions in microbial enzymes, while the chromene moiety intercalates DNA .

CompoundA549B-16Reference
4e4.02.0
4f0.283.1
5g7.28.5

Toxicity and Pharmacokinetics

Acute Toxicity

Predicted LD50 values (mg/kg):

  • Oral: 192–1588

  • Intraperitoneal: 210–1282

All analogs fall into Toxicity Class 3–5 (WHO scale), indicating low to moderate risk .

ADME Profiling

  • Lipophilicity: LogP = 2.8–3.5 (optimal for blood-brain barrier penetration)

  • Plasma Protein Binding: 89–94% (high, requiring dose adjustments)

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (risk of drug interactions)

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • Target Identification: Perform proteomics studies to identify kinase targets .

  • Formulation Development: Design nanoparticle carriers to enhance solubility .

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